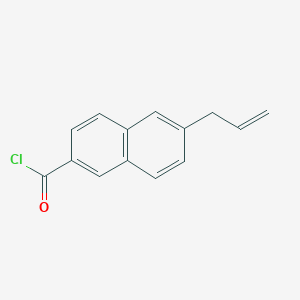
2-(Hydroxyimino)decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)decan-3-one is an organic compound characterized by the presence of a hydroxyimino group attached to a decanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)decan-3-one typically involves the reaction of a suitable precursor with hydroxylamine. One common method is the condensation of 3-decanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxyimino)decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxime and hydroxylamine functionalities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)decan-3-one involves its interaction with various molecular targets, primarily through the hydroxyimino group. This group can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxyimino)pentan-3-one: A shorter-chain analog with similar reactivity but different physical properties.
2-(Hydroxyimino)hexan-3-one: Another analog with a six-carbon chain, used in similar applications but with distinct solubility and reactivity profiles.
2-(Hydroxyimino)octan-3-one: An eight-carbon analog with properties intermediate between the pentanone and decanone derivatives.
Uniqueness
2-(Hydroxyimino)decan-3-one is unique due to its longer carbon chain, which imparts different solubility, melting point, and reactivity compared to its shorter-chain analogs. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of lipophilic compounds or materials with specific hydrophobic properties.
Propriétés
Numéro CAS |
820211-59-4 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-hydroxyiminodecan-3-one |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11-13/h13H,3-8H2,1-2H3 |
Clé InChI |
JVNHRNRKBXPXFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)



![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)



![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)

